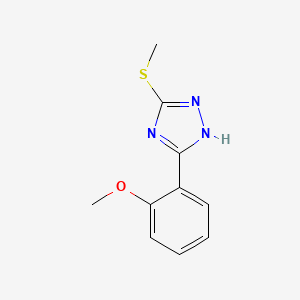

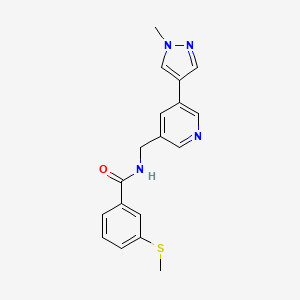

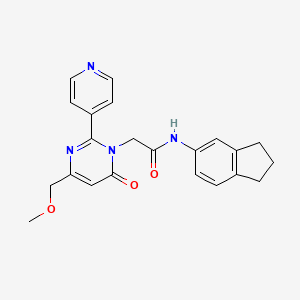

2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In We will also discuss the scientific research applications of CTB and list future directions for further investigations.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- Research conducted by Maruoka, Yamagata, and Yamazaki (2001) explored the synthesis of dihydrothieno and dihydrofuro pyrimidines with active methine groups, which may be relevant to the study of 2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide due to similar structural components (Maruoka, Yamagata, & Yamazaki, 2001).

- Galešić and Vlahov (1990) focused on crystal structures of compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which belongs to the N-mustards group, indicating potential relevance in understanding the structural aspects of similar compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Compound Synthesis

- A study by Sharma et al. (2016) on the crystal structure of a similar compound provides insights into the chemical behavior and potential applications in synthesis (Sharma et al., 2016).

- Belen’kii, Gromova, Kolotaev, and Krayushkin (2000) investigated the reactions of benzotrichloride with compounds of the thiophene and furan series, shedding light on potential reaction pathways and synthetic applications of related compounds (Belen’kii et al., 2000).

Application in Dye-Sensitized Solar Cells

- Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with various conjugated linkers, including furan and thiophene, showed significant improvement in solar energy-to-electricity conversion efficiency. This suggests potential applications of similar compounds in the field of renewable energy (Se Hun Kim et al., 2011).

Electrophilic Aromatic Reactivities

- Amin and Taylor's (1978) study on the reactivity of various positions of benzo[b]thiophen and benzo[b]furan can provide insights into the reactivity of similar heterocyclic compounds (Amin & Taylor, 1978).

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.

Propiedades

IUPAC Name |

2-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSPOKUDBOSFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)

![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)

![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)